Metrifonate, chemically known as O,O-dimethyl (1-hydroxy-2,2,2-trichloroethyl) phosphonate, is an organophosphate compound that serves as a prodrug. [, ] In scientific research, metrifonate is primarily recognized for its role as a cholinesterase inhibitor. [] It functions by converting into its active metabolite, 2,2-dimethyl dichlorovinyl phosphate (dichlorvos), which directly inhibits cholinesterase enzymes. [, ]
The synthesis of metrifonate involves several steps that typically include the reaction of phosphorus oxychloride with chlorinated hydrocarbon derivatives. A common synthetic route is as follows:
Specific technical parameters such as temperature (typically around 50-70 °C) and reaction time (several hours) are crucial for optimizing yield and purity .
Metrifonate has a complex molecular structure characterized by the presence of multiple functional groups:
The stereochemistry of metrifonate is described as a racemic mixture, meaning it contains equal amounts of both enantiomers, which may have different biological activities . The molecular structure can be represented using various notations like SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier) for computational modeling and analysis .
Metrifonate undergoes several key chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of other nucleophiles.
The mechanism of action of metrifonate primarily revolves around its role as an acetylcholinesterase inhibitor:
The conversion from metrifonate to dichlorvos is critical in activating this mechanism.
Metrifonate exhibits several notable physical and chemical properties:
These properties influence its application in agricultural settings and its behavior in biological systems.
Metrifonate has been employed in various scientific applications:
Metrifonate (trichlorfon) exerts its biological effects primarily through non-enzymatic conversion to the active metabolite dichlorvos (2,2-dichlorovinyl dimethyl phosphate, DDVP). This transformation occurs via a spontaneous dehydrochlorination reaction highly dependent on pH and temperature. Under physiological conditions (pH 7.4, 37°C), the reaction follows first-order kinetics, with a half-life of approximately 3.2 hours [1] [3]. The process is thermodynamically favorable, with a Gibbs free energy change (ΔG) of -28.5 kJ/mol, driven by the formation of a stable vinyl phosphate double bond in DDVP [8].
Table 1: Kinetic Parameters of Metrifonate-to-Dichlorvos Transformation
Condition | pH | Temperature (°C) | Half-life (hours) | Reaction Rate Constant (h⁻¹) |
---|---|---|---|---|
Physiological | 7.4 | 37 | 3.2 | 0.217 |
Acidic | 5.0 | 37 | 48.1 | 0.014 |
Alkaline | 9.0 | 37 | 0.8 | 0.866 |
Data synthesized from [1] [3] [8]
The transformation efficiency varies across biological compartments:
This pH-dependent activation mechanism allows metrifonate to function as a sustained-release prodrug, maintaining stable DDVP concentrations in neural tissues [3] [8].
Dichlorvos (DDVP) irreversibly inhibits AChE through phosphorylation of the catalytic serine residue (Ser200 in humans) within the enzyme's active site gorge. This inhibition exhibits tissue-specific dynamics and recovery kinetics:
Table 2: AChE Inhibition and Recovery Profiles Across Tissues
Tissue | Max Inhibition (%) | Time to Max Effect (days) | 50% Recovery Time (days) | Complete Recovery (days) |
---|---|---|---|---|
Brain | 80.2 ± 3.5 | 10 | 21.4 ± 1.2 | >35 |
Erythrocytes | 79.8 ± 2.1 | 10 | 20.1 ± 0.9 | >35 |
Plasma | 55.3 ± 4.7 | 14 | 1.3 ± 0.2 | 2.5 |
Data from subchronic rat studies (100 mg/kg/day) [1]
Key inhibition characteristics include:
Comparative inhibition kinetics reveal metrifonate-derived DDVP has 3-fold greater binding affinity for AChE versus butyrylcholinesterase (BChE), with dissociation constants (Kd) of 2.8 nM and 8.4 nM, respectively [3] [10]. Unlike reversible inhibitors, metrifonate maintains constant AChE inhibition >70% at steady state due to continuous DDVP generation [1] [8].
Metrifonate exhibits differential modulation of BChE activity across tissues, with implications for both neurological and peripheral effects:
Neural Tissue Effects
Non-Neural Tissue Dynamics
The molecular basis for selective BChE modulation involves:
Table 3: Comparative Cholinesterase Inhibition Profile
Parameter | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
---|---|---|
Inhibition Constant (Ki) | 2.8 ± 0.3 nM | 8.4 ± 1.1 nM |
Aging Half-time | 12.1 ± 0.8 hours | 8.3 ± 0.6 hours |
Catalytic Efficiency (kcat/Km) | 1.2 × 10⁸ M⁻¹min⁻¹ | 7.3 × 10⁶ M⁻¹min⁻¹ |
Region-Specific Inhibition | Cortex: 82.4% | Liver: 68.3% |
Data synthesized from [1] [3] [10]
BChE modulation shows functional significance in advanced cholinergic deficits:
These findings establish metrifonate as a unique modulator of cholinesterase dynamics, with tissue-specific effects arising from its biotransformation chemistry and differential enzyme interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7